molecular formula C9H17N7O B13860700 N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B13860700
M. Wt: 239.28 g/mol
InChI Key: DHBVRQVHXJBMDQ-UHFFFAOYSA-N
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Description

N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of hydrazinyl, morpholinyl, and ethyl groups attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves multiple stepsThe reaction is usually carried out in a solvent such as dioxane or tetrahydrofuran, with sodium carbonate as a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency, reduce reaction time, and improve yield and purity . This method involves the use of a multimode reactor, which allows for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or morpholinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in a solvent like ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The compound’s hydrazinyl group can form reactive intermediates that disrupt bacterial cell walls or inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group, in particular, provides a versatile site for further chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17N7O

Molecular Weight

239.28 g/mol

IUPAC Name

N-ethyl-4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H17N7O/c1-2-11-7-12-8(15-10)14-9(13-7)16-3-5-17-6-4-16/h2-6,10H2,1H3,(H2,11,12,13,14,15)

InChI Key

DHBVRQVHXJBMDQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCOCC2)NN

Origin of Product

United States

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